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Sodium (2-hexyldecyl) sulphate

Cat. No.: B1629360
CAS No.: 25542-86-3
M. Wt: 344.5 g/mol
InChI Key: SLPFSOBFHLCNBM-UHFFFAOYSA-M
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Description

Contextualization within Branched Anionic Surfactant Chemistry

Sodium (2-hexyldecyl) sulphate belongs to the broader class of anionic surfactants, which are characterized by a negatively charged hydrophilic head group. sanyo-chemical-solutions.com More specifically, it is a branched alkyl sulfate (B86663). The branching in its hydrophobic tail—a hexyl group at the second position of a decyl chain—is a key structural feature that significantly impacts its behavior compared to linear alkyl sulfates. google.com

The study of branched anionic surfactants is a significant sub-field of surfactant chemistry. Branching in the alkyl chain generally increases the cross-sectional area of the hydrophobic tail, which can lead to differences in packing at interfaces and in the formation of micelles. scispace.com This structural variation influences several key surfactant properties, including:

Surface Tension Reduction: The effectiveness of a surfactant in reducing the surface tension of a liquid is a primary measure of its performance. Research has shown that the degree and position of branching can affect the limiting surface tension at the critical micelle concentration (cmc). scispace.comresearchgate.net

Micelle Formation: The concentration at which surfactants begin to self-assemble into micelles (the cmc) is a fundamental property. Branching can alter the cmc and the size and shape of the resulting micelles. ontosight.ai

Solubility: The Krafft point, the temperature at which a surfactant's solubility equals its cmc, is another critical parameter for anionic surfactants. Branching can influence the Krafft point, affecting the surfactant's utility in different temperature ranges. researchgate.net

Evolution of Research on Branched Alkyl Sulfates

Research into alkyl sulfates as surfactants is not new; they were developed as an improvement over traditional soaps due to their better solubility and performance characteristics. google.com Linear alkyl sulfates have been widely used, but their performance can be limited, particularly in colder water. google.com

The investigation of branched alkyl sulfates gained momentum as researchers sought to overcome the limitations of linear surfactants and to develop molecules with tailored properties. Early research in the mid-20th century on branched alkylbenzene sulfonates (a related class of anionic surfactants) revealed performance benefits like improved foaming and tolerance to hard water. wikipedia.org However, highly branched structures from that era also presented environmental challenges due to their poor biodegradability. wikipedia.org

More recent research has focused on understanding the structure-property relationships of well-defined branched alkyl sulfates. Studies have explored how variations in the length and position of the branch affect surfactant performance. For instance, research on "Guerbet" type branched alkyl sulfates, which have a specific type of branching, has provided insights into how different hydrophobic structures influence the mixing of oil and water. google.com The development of mid-chain branched primary alkyl sulfates has been a particular area of interest for applications in laundry and cleaning products, especially for use in low-temperature wash conditions. google.com A significant finding has been that, contrary to earlier assumptions, certain branched alkyl sulfate surfactants can be readily biodegradable. nih.gov

Current Research Frontiers and Unanswered Questions

Current research on branched anionic surfactants like this compound continues to explore new frontiers. One major area of investigation is the development of surfactants with enhanced performance for specific applications, such as in enhanced oil recovery, where surfactants are used to mobilize trapped oil. researchgate.net

Key unanswered questions that drive contemporary research include:

Predictive Modeling: How can we accurately predict the properties of branched surfactants based on their molecular structure? The development of predictive models for properties like the Krafft point is an active area of research. researchgate.net

Biodegradation Pathways: While it's now known that some branched surfactants are biodegradable, the specific enzymatic pathways and microorganisms involved are not fully understood. Identifying and characterizing the novel alkylsulfatases responsible for their degradation is a key research goal. nih.gov

Interactions in Complex Mixtures: How do branched surfactants interact with other components in complex formulations, such as those found in detergents or personal care products? Understanding these interactions is crucial for optimizing product performance. google.com

Novel Applications: What new applications can be developed for branched anionic surfactants? Their unique properties may make them suitable for use as alternative denaturing agents for proteins in biotechnological applications or in the formulation of advanced materials. nih.gov

The table below provides a summary of the key chemical information for this compound and related compounds mentioned in this article.

Compound NameCAS NumberMolecular Formula
This compound25542-86-3C16H33NaO4S chemsrc.com
Sodium 2-ethylhexyl sulfate126-92-1C8H17NaO4S scbt.com
Sodium 3,7-dimethyloctyl sulfateNot AvailableNot Available
Sodium 2-butyloctyl sulfateNot AvailableNot Available
Sodium dodecyl sulfate151-21-3C12H25NaO4S

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H33NaO4S B1629360 Sodium (2-hexyldecyl) sulphate CAS No. 25542-86-3

Properties

IUPAC Name

sodium;2-hexyldecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O4S.Na/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)15-20-21(17,18)19;/h16H,3-15H2,1-2H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPFSOBFHLCNBM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)COS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948439
Record name Sodium 2-hexyldecyl sulfate
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Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25542-86-3
Record name Sodium (2-hexyldecyl) sulphate
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Record name Sodium 2-hexyldecyl sulfate
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Record name Sodium (2-hexyldecyl) sulphate
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Advanced Synthetic Methodologies for Branched Alkyl Sulfates

Sulfation of Branched Alcohols

The most direct route to branched alkyl sulfates is the sulfation of the corresponding branched alcohol. In the case of Sodium (2-hexyldecyl) sulphate, the precursor is 2-hexyl-1-decanol. chemeo.comsigmaaldrich.com This process requires precise control to ensure high yield and purity.

Continuous reactor systems, particularly falling film reactors, are the state-of-the-art technology for the large-scale industrial production of alkyl sulfates. neutronco.comresearchgate.net In this process, the liquid alcohol raw material, such as 2-hexyldecanol, is fed to the top of a series of tubes. neutronco.com It flows down the inner walls of the reactor tubes, creating a thin film. Simultaneously, a sulfating agent, most commonly sulfur trioxide (SO₃) diluted with dry air, is introduced into the reactor. neutronco.comgoogleapis.com

The reaction between the alcohol and SO₃ is highly exothermic. The falling film design provides a high surface area for the reaction and allows for efficient heat exchange with a cooling jacket surrounding the reactor tubes, which is crucial for controlling the reaction temperature. neutronco.comresearchgate.net Temperatures for the sulfation of alcohol alkoxylates are typically maintained between 30°C and 75°C. googleapis.comgoogle.com This continuous process allows for high throughput and consistent product quality. neutronco.com Micro-reaction systems have also been explored for preparing sulfates, offering precise control over reaction conditions. atamankimya.com

The sulfation of branched alcohols with sulfur trioxide is a rapid and highly energetic reaction that must be carefully managed to prevent the formation of undesirable by-products and color degradation. neutronco.com Key parameters for optimization include the molar ratio of SO₃ to alcohol, reaction temperature, and residence time. The molar ratio of SO₃ to alkoxylated alcohol is typically kept in the range of 0.8 to 1.2:1. googleapis.comgoogle.com

Following the sulfation step, the resulting acidic alkyl sulfuric acid is an unstable intermediate that must be promptly neutralized. google.com This is typically achieved by reacting it with an aqueous solution of a base, such as sodium hydroxide, to produce the final salt, this compound. neutronco.comgoogle.comtutorchase.com The neutralization process is also critical; it is an exothermic reaction where pH and temperature must be controlled to prevent hydrolysis of the sulfate (B86663) ester back to the alcohol. libretexts.orgpathwayz.org The final step may involve spray drying the aqueous solution to obtain the alkyl sulfate in powder form. google.com

Alternative Precursors and Reaction Pathways for Branched Structures

While direct sulfation of branched alcohols is common, alternative synthetic routes using different precursors can also yield branched alkyl sulfates.

This compound is derived from 2-hexyldecanol, which is a specific type of branched alcohol known as a Guerbet alcohol. chemeo.comaocs.orggoogle.com Guerbet alcohols are primary alcohols with branching at the second carbon position (2-alkyl-1-alkanols). google.comaocs.org They are synthesized through the Guerbet reaction, which is essentially a self-condensation of smaller linear alcohols at high temperatures (e.g., 175°C to 275°C) in the presence of a catalyst and a base. google.comgoogle.com For example, 2-hexyldecanol can be produced from 1-octanol. ugent.be

Dehydrogenation of the starting alcohol to an aldehyde. aocs.orgresearchgate.net

Aldol (B89426) condensation of the aldehyde. aocs.orgresearchgate.net

Dehydration of the aldol product. aocs.orgresearchgate.net

Hydrogenation of the resulting α,β-unsaturated aldehyde to the final branched alcohol. aocs.orgresearchgate.net

Once the Guerbet alcohol (e.g., 2-hexyldecanol) is synthesized, it is then sulfated and neutralized as described in section 2.1 to produce the corresponding sodium alkyl sulfate. google.comresearchgate.net The use of Guerbet alcohols as precursors is a key strategy for producing mid-chain branched surfactants. google.com

Below is a table summarizing the synthesis of 2-hexyldecanol, a Guerbet alcohol, which is the precursor for this compound.

StepReactionCatalyst/ReagentsConditions
1DehydrogenationTransition metal (e.g., Ni, Pd)High Temperature
2Aldol CondensationBase (e.g., KOH)High Temperature
3Dehydration-High Temperature
4HydrogenationTransition metal, Alcohol (H-donor)High Temperature

An alternative pathway to produce branched-chain anionic surfactants involves using renewable resources like oleic acid. researchgate.netpku.edu.cn This method typically results in sulfonate surfactants, which differ from the sulfate structure of this compound. The process involves esterifying oleic acid with an alcohol (like methanol (B129727) or ethanol) and then sulfonating the double bond within the oleic acid chain using reagents such as sodium bisulfite. researchgate.net This creates a sulfonate group positioned centrally in the alkyl chain. researchgate.net Although this method produces branched surfactants from natural feedstocks, it leads to alkyl oleate (B1233923) sulfonates, not alkyl sulfates like this compound. researchgate.net Another route involves the alkylation, decarboxylation, sulfonation, and neutralization of oleic acid to produce a branched alkylbenzene sulfonate. pku.edu.cn

The synthesis of tertiary branched alkyl sulfates represents another approach to creating highly branched surfactants. researchgate.netosti.gov This method often starts with the dimerization of olefins (like n-hexene and n-octene) to create a branched olefin. researchgate.net This is followed by a hydration reaction (hydroxylation) to form a tertiary branched alcohol. researchgate.net Finally, this tertiary alcohol is sulfated using agents like sulfur trioxide to produce the tertiary branched alkyl sulfate. researchgate.net While this demonstrates a pathway to branched alkyl sulfates, the structure of this compound is a primary alkyl sulfate, as it is derived from the primary alcohol 2-hexyldecanol. google.com

The following table presents a comparison of different branched alkyl surfactant synthesis pathways.

PathwayPrecursorKey ReactionsFinal Product TypeExample Product
Guerbet Alcohol Sulfation Guerbet Alcohol (e.g., 2-hexyldecanol)Sulfation, NeutralizationPrimary Alkyl SulfateThis compound
Oleic Acid Derivatization Oleic AcidEsterification, SulfonationAlkyl Oleate SulfonateMethyl Oleate Sulfonate researchgate.net
Tertiary Alcohol Synthesis Olefins (e.g., n-hexene, n-octene)Dimerization, Hydration, SulfationTertiary Alkyl SulfateC16-SBTAS researchgate.net

Synthesis of Branched-Chain Glycolipids

The same Guerbet alcohols that serve as precursors for branched alkyl sulfates are also valuable starting materials for the synthesis of branched-chain glycolipids. unique-therapeutics.com These synthetic glycolipids are of significant interest as they mimic natural glycolipids, which can be difficult to extract and purify from natural sources. unique-therapeutics.comnih.gov The branched alkyl chain influences the self-assembly properties of these amphiphilic molecules. nih.gov

The synthesis involves the glycosidation of the Guerbet alcohol with a sugar molecule. For instance, 2-hexyldecanol can be reacted with monosaccharides like glucose or disaccharides like maltose (B56501) to form the corresponding glycolipids. unique-therapeutics.comnih.gov

Key examples of such syntheses include:

2-hexyldecyl β(α)-D-glucoside (2-HDG) : Formed by reacting 2-hexyldecanol with glucose. nih.govresearchgate.net

2-hexyldecyl β(α)-D-maltoside (2-HDM) : Formed by reacting 2-hexyldecanol with maltose. unique-therapeutics.comnih.gov

The synthesis is often achieved using a Lewis acid glycosidation method, where a protected sugar is reacted with the Guerbet alcohol. unique-therapeutics.com The reaction creates an anomeric mixture that is often predominantly the β-anomer. unique-therapeutics.com

Table 2: Synthesis of Branched-Chain Glycolipids from 2-Hexyldecanol

Precursor AlcoholSugar ReactantResulting GlycolipidReference
2-HexyldecanolD-Glucose2-hexyldecyl β(α)-D-glucoside (2-HDG) nih.govacs.org
2-HexyldecanolD-Maltose2-hexyldecyl β(α)-D-maltoside (2-HDM) unique-therapeutics.comnih.gov

Mechanistic Understanding of Branching Control in Synthesis

The control over the specific branching pattern in this compound is established during the synthesis of its alcohol precursor, 2-hexyldecanol, via the Guerbet reaction. wikipedia.org The mechanism of this reaction inherently produces a β-branched primary alcohol. unibo.it

The reaction mechanism proceeds through a sequence of four key steps: wikipedia.orgrsc.org

Dehydrogenation : The primary alcohol (e.g., n-octanol) is first oxidized to its corresponding aldehyde in the presence of a catalyst.

Aldol Condensation : Two molecules of the aldehyde intermediate undergo a base-catalyzed aldol condensation to form a β-hydroxy aldehyde, which then rapidly dehydrates to yield an α,β-unsaturated aldehyde.

Hydrogenation : The double bond and the aldehyde group of the α,β-unsaturated aldehyde are then reduced (hydrogenated) to form the final saturated, branched-chain primary alcohol.

Hydrogen Source : The hydrogen required for the final reduction step is provided by the initial dehydrogenation step, making the process a hydrogen-transfer reaction.

This mechanism dictates that the new alkyl branch is formed at the carbon adjacent to the one bearing the hydroxyl group (the β-position). Therefore, the choice of the starting alcohol directly controls the structure of the resulting Guerbet alcohol and, consequently, the final branched alkyl sulfate. The β-branching in the alkyl chain is known to influence the chemical properties of the final sulfate, with studies showing that such branching can reduce the rate of hydrolysis compared to linear counterparts. rsc.orgresearchgate.net

Interfacial Phenomena and Self Assembly of Branched Alkyl Sulfates

Surface Activity and Wetting Mechanisms

Sodium (2-hexyldecyl) sulphate, a branched anionic surfactant, demonstrates notable surface activity, effectively reducing the surface tension of aqueous solutions. medchemexpress.comnanotrun.com This capability stems from its amphiphilic nature, where the hydrophobic 2-hexyldecyl tail orients itself away from the water, and the hydrophilic sulfate (B86663) headgroup remains in the aqueous phase, leading to adsorption at the air-water interface. This arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.

The branched structure of the alkyl chain influences the packing of the surfactant molecules at the interface, which in turn affects the efficiency of surface tension reduction. This characteristic makes it an effective wetting agent, promoting the spreading of liquids over surfaces. atamankimya.com Its stability in solutions with high electrolyte concentrations and across a range of pH levels further enhances its utility as a wetting assistant in various applications. niacet.com

Micellar Aggregation Behavior

Critical Micelle Concentration (CMC) Characteristics

A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. wikipedia.org Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Once the CMC is reached, the surface tension tends to remain relatively constant as additional surfactant molecules preferentially form micelles. wikipedia.org

The CMC is a crucial parameter as it dictates the concentration at which the surfactant's properties, such as detergency and solubilization, become most effective. For anionic surfactants like sodium alkyl sulfates, the CMC is influenced by factors such as the length and structure of the hydrophobic alkyl chain, temperature, and the presence of electrolytes in the aqueous medium. wikipedia.orgiaea.org Generally, an increase in the length of the alkyl chain leads to a decrease in the CMC, as the greater hydrophobicity of the tail favors the formation of micelles at lower concentrations. researchgate.net

Table 1: Critical Micelle Concentration (CMC) for Various Sodium Alkyl Sulfates

Surfactant CMC (mol/L) in water at 25°C
Sodium octyl sulfate 0.13 wikipedia.org
Sodium dodecyl sulfate (SDS) 0.0083 wikipedia.org

Influence of Branching on Micelle Formation

The presence of branching in the alkyl chain of this compound has a pronounced effect on its micelle formation. Compared to their linear counterparts, branched-chain surfactants often exhibit a higher CMC. This is attributed to the steric hindrance caused by the branched structure, which can disrupt the efficient packing of surfactant molecules into a micellar structure. acs.org

The branching in the 2-hexyldecyl chain creates a bulkier hydrophobic group. This increased bulkiness can interfere with the alignment of the alkyl chains within the core of the micelle, making the process of micellization less energetically favorable than for a linear alkyl sulfate with a similar number of carbon atoms. Consequently, a higher concentration of the branched surfactant is required to initiate micelle formation. acs.org Molecular dynamics simulations have shown that longer linear alkyl chains tend to collapse inside the micelle, while shorter chains have more restricted motion. researchgate.net The branching in this compound introduces a different dynamic to this process.

Phase Behavior in Aqueous Systems

Formation of Liquid Crystalline Phases (e.g., Columnar Hexagonal, Inverted Hexagonal, Lamellar)

In aqueous solutions, particularly at concentrations above the CMC, branched alkyl sulfates like this compound can self-assemble into various lyotropic liquid crystalline phases. The specific phase formed is dependent on factors such as surfactant concentration, temperature, and the presence of additives. bohrium.com Common liquid crystalline structures include the lamellar (Lα), normal hexagonal (H₁), and inverted hexagonal (H₂) phases. bohrium.com

Studies on similar branched-chain surfactants, such as 2-hexyldecyl β(α)-D-glucoside, have shown the formation of a columnar hexagonal liquid crystalline phase in its dry form and an inverted hexagonal phase in a binary aqueous system. nih.gov The lamellar phase consists of surfactant bilayers separated by layers of water. The hexagonal phases are characterized by the packing of cylindrical micelles into a hexagonal array. bohrium.com The transition between these phases is governed by the balance of intermolecular forces, including electrostatic repulsion between head groups and the packing constraints of the branched alkyl chains. bohrium.com Research on sodium dodecyl sulfate has also indicated the formation of a deformed hexagonal structure at higher surfactant concentrations. rsc.org

Structural Characteristics of Self-Assembled Nanostructures (e.g., Hexosomes, Vesicles)

The self-assembly of branched alkyl sulfates can lead to the formation of various nanostructures in aqueous dispersions. For instance, dispersions of the hexagonal liquid crystalline phase can result in the formation of hexosomes. nih.gov Hexosomes are nanostructures composed of an inverted hexagonal phase, which can encapsulate both hydrophobic and hydrophilic substances.

Furthermore, branched-chain surfactants can form vesicles, which are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. Studies on 2-hexyldecyl β(α)-D-maltoside, a branched-chain glycolipid, have demonstrated the formation of multilamellar vesicles in aqueous media. nih.gov Interestingly, the interaction of these branched-chain surfactants with other surfactants, such as sodium dodecyl sulfate, can induce the formation of more stable unilamellar vesicles. nih.gov These self-assembled nanostructures are of great interest for their potential applications in areas like drug delivery. nih.govulster.ac.uk

Research Findings on Sodium (2-hexyldecyl) sulfate Remain Elusive in Mixed Systems

While the broader field of interfacial phenomena and self-assembly of surfactants is well-documented, with extensive research on model surfactants like sodium dodecyl sulfate (SDS), the unique properties and interactions of sodium (2-hexyldecyl) sulfate with other amphiphiles and polymers have not been the specific subject of published research that could be publicly accessed.

The interaction between different types of surfactants in a solution can lead to the formation of mixed micelles, which often exhibit properties superior to those of the individual components. This phenomenon, known as synergism, can result in a lower critical micelle concentration (CMC), enhanced solubilization capacity, and modified aggregate structures. These interactions are governed by factors such as the geometry of the surfactant molecules, the nature of their head groups, and the length and branching of their hydrophobic tails. For instance, the mixing of anionic and nonionic surfactants often leads to a significant reduction in the CMC due to the decreased electrostatic repulsion between the head groups in the mixed micelle.

Similarly, the interaction of surfactants with polymers is a rich and complex field of study. Surfactants can bind to polymers, leading to the formation of polymer-surfactant complexes. The nature of this interaction depends on whether the polymer is charged (polyelectrolyte) or uncharged. For oppositely charged polymer-surfactant pairs, the primary driving force for complexation is electrostatics. For uncharged polymers and ionic surfactants, interactions can still occur, often driven by hydrophobic interactions, leading to the formation of micelle-like clusters along the polymer chain. These interactions can profoundly alter the solution properties, such as viscosity and phase behavior.

Despite the general understanding of these principles, the specific thermodynamic parameters, structural details of mixed aggregates, and the influence on interfacial properties for systems containing sodium (2-hexyldecyl) sulfate remain uncharacterized in the available scientific literature. The branched structure of its alkyl chain is expected to impart distinct interfacial and aggregation behavior compared to its linear isomers, potentially influencing how it interacts with other amphiphiles and polymers. However, without dedicated research, any discussion would be purely speculative.

Therefore, a detailed analysis, including data tables on the interaction of sodium (2-hexyldecyl) sulfate with other amphiphiles and polymers, cannot be provided at this time due to the absence of specific research on this compound.

Environmental Fate and Ecotoxicological Dynamics

Biodegradation Kinetics and Pathways

The transformation and breakdown of Sodium (2-hexyldecyl) sulphate in the environment are primarily driven by biological processes. The rate and mechanism of this biodegradation are influenced by the presence of microorganisms, oxygen availability, and the inherent molecular structure of the surfactant.

Microbial Degradation in Aqueous Environments

In aqueous environments, the biodegradation of this compound is carried out by a diverse range of microorganisms. hibiscuspublisher.com Bacteria and fungi are the primary drivers of this process, utilizing the surfactant as a source of carbon. nih.gov The initial step in the degradation pathway often involves the enzyme alkyl sulfatase, which cleaves the sulphate group from the alkyl chain. hibiscuspublisher.com This is a critical step that allows the resulting alcohol to be further metabolized by the microorganisms. hibiscuspublisher.com

Studies have shown that microbial communities can adapt to the presence of surfactants, leading to an increased rate of degradation over time. nih.gov This adaptation involves the selective enrichment of microorganisms capable of utilizing the surfactant and the potential amplification of genes responsible for producing the necessary degradation enzymes. nih.gov The rate of biodegradation is also dependent on environmental conditions such as temperature, pH, and the concentration of the surfactant itself. nih.govnih.gov

FactorInfluence on Microbial Degradation
Microbial Adaptation Prior exposure can increase degradation rates through selective enrichment of utilizing microbes. nih.gov
Enzyme Activity Alkyl sulfatase initiates degradation by hydrolyzing the sulfate (B86663) ester bond. hibiscuspublisher.com
Environmental Conditions Temperature, pH, and nutrient availability significantly affect the rate of biodegradation. nih.gov
Concentration The concentration of the surfactant can impact microbial activity, with very high concentrations potentially inhibiting degradation. nih.gov

Anaerobic Biotransformation Processes

Under anaerobic conditions, where oxygen is absent, the biotransformation of this compound follows different pathways. Sulfate-reducing bacteria (SRB) can play a significant role in the anaerobic degradation of organic compounds. nycu.edu.tw In these processes, sulfate is used as an electron acceptor instead of oxygen. nycu.edu.tw

The anaerobic degradation of surfactants can be a slower process compared to aerobic degradation. researchgate.net The initial steps may involve different enzymatic reactions to break down the molecule in the absence of oxygen. For some organic compounds, anaerobic transformation can lead to the formation of intermediate metabolites that may persist in the environment. researchgate.net The specific pathways and end products of the anaerobic biotransformation of this compound are an area of ongoing research.

Impact of Branched Structure on Biodegradation Rates

A key characteristic of this compound is its branched alkyl chain. Historically, it was assumed that any branching in the hydrophobic part of a surfactant would lead to slower biodegradation and greater environmental persistence. nih.gov However, recent studies have challenged this notion.

Research has indicated that alkyl sulfates with 2-alkyl branches, such as this compound, can be as rapidly and completely biodegraded as their linear counterparts. nih.gov The position and length of the branch are critical factors. While extensive branching or branching at certain positions can hinder enzymatic attack and slow down degradation, the specific 2-hexyldecyl structure appears to be amenable to microbial breakdown. nih.gov Studies on similar branched surfactants have shown that the presence of a single methyl branch may not significantly affect the biodegradation rate compared to linear surfactants. heraproject.com

Structural FeatureImpact on Biodegradation
Linear Alkyl Chain Generally considered readily biodegradable. nih.gov
Branched Alkyl Chain (general) Historically thought to be less biodegradable. nih.gov
2-Alkyl Branching Can be as rapidly and completely biodegraded as linear counterparts. nih.gov
Methyl Branching A single methyl branch may have little to no effect on biodegradation rates. heraproject.com

Environmental Partitioning and Mobility

The movement and distribution of this compound in the environment are governed by its partitioning behavior between different environmental compartments, such as soil, sediment, and water.

Adsorption Characteristics in Soil and Sediment Matrices

When introduced into the environment, this compound can adsorb to soil and sediment particles. hibiscuspublisher.com Anionic surfactants, in general, tend to have lower sorption on soil and sediment compared to nonionic and cationic surfactants. researchgate.net The extent of adsorption is influenced by several factors, including the organic carbon content of the soil, clay mineralogy, and the pH of the surrounding water. hibiscuspublisher.comresearchgate.net

The adsorption process can be a combination of physical and chemical interactions. frontiersin.org For some anionic surfactants, adsorption onto clay minerals like montmorillonite (B579905) can occur through both surface and interlayer interactions. researchgate.net The adsorption of surfactants can alter the physical and chemical properties of the soil, such as its hydraulic conductivity and the mobility of other organic substances. hibiscuspublisher.com

Leaching Potential and Water Column Transport

The potential for this compound to leach through the soil profile and enter groundwater is linked to its adsorption characteristics. ecetoc.org Substances that adsorb strongly to soil particles are less likely to leach. ecetoc.org Given that anionic surfactants generally exhibit lower adsorption, there is a potential for them to be transported through the soil with water flow. researchgate.net

Environmental Risk Characterization and Management Strategies

Environmental risk characterization involves comparing the predicted environmental concentration (PEC) of a substance with its Predicted No-Effect Concentration (PNEC). researchgate.net If the PEC/PNEC ratio is less than 1, the risk is generally considered to be acceptable. researchgate.netchemsafetypro.com

The Predicted No-Effect Concentration (PNEC) is a key value in environmental risk assessment, representing the concentration of a chemical below which adverse effects in an ecosystem are unlikely to occur. wikipedia.org It is typically derived by dividing a toxicological endpoint, such as the No-Observed-Effect Concentration (NOEC) or the EC50, by an assessment factor (AF). chemsafetypro.com The AF accounts for uncertainties in extrapolating from laboratory data to real-world ecosystems and can range from 1 to 1000. chemsafetypro.comwikipedia.org

The derivation of a PNEC should ideally be based on multiple toxicity tests to account for variability. nih.gov For alkyl sulphates, the most sensitive environmental species identified in one assessment was the clam Corbicula fluminea, with a 30-day NOEC of 0.65 mg/L for SDS. oecd.org Based on this NOEC, it was concluded that a risk to the aquatic compartment is not expected. oecd.org For a comprehensive risk assessment, PNECs for different environmental compartments (water, sediment, soil) should be determined.

Table 3: Example of PNEC Derivation for an Aquatic Environment

Toxicological EndpointValueAssessment Factor (AF)PNEC
Lowest NOEC (e.g., for Corbicula fluminea)0.65 mg/L10 (example for long-term data)0.065 mg/L

Several regulatory bodies oversee the environmental safety of chemicals, including surfactants like this compound.

HERA (Human and Environmental Risk Assessment): HERA is an initiative that conducts risk assessments for ingredients in household cleaning products. heraproject.com They have published environmental risk assessments for alkyl sulphates, concluding that based on available data, the risk to the aquatic compartment is not a concern. oecd.orgheraproject.com HERA's methodology involves a comprehensive evaluation of a substance's fate and effects in the environment. heraproject.comresearchgate.net

EPA (Environmental Protection Agency): In the United States, the EPA regulates chemicals under the Toxic Substances Control Act (TSCA). epa.gov The EPA assesses the potential risks of new and existing chemicals to human health and the environment. epa.gov For some alkyl sulphates like sodium lauryl sulfate, the EPA has established exemptions from the requirement of a tolerance when used in certain applications, indicating a low level of concern. federalregister.gov The EPA also develops Aquatic Life Benchmarks, which are estimates of the concentrations below which pesticides are not expected to pose a risk to aquatic life. epa.gov

Mechanistic Toxicological Pathways and Biological Interactions

Cellular and Subcellular Mechanisms of Action

The primary mode of action for alkyl sulfates at the cellular level involves their amphiphilic nature, which allows them to interact with and disrupt biological membranes and proteins.

Membrane Disruption and Permeability Alterations

As surface-active agents, alkyl sulfates can interact with the lipid bilayers of cell membranes, leading to a cascade of disruptive events. The hydrophobic alkyl chain can insert into the nonpolar core of the membrane, while the polar sulfate (B86663) headgroup remains in the aqueous environment. This insertion disrupts the ordered structure of the lipid bilayer, increasing its fluidity. nih.gov

This disruption can lead to several alterations in membrane permeability. The compromised integrity of the membrane can result in the leakage of small ions and other cellular components. longdom.org Studies on other anionic surfactants have shown that they can cause an efflux of potassium ions and the loss of other intracellular materials. cleaninginstitute.org The interaction is not limited to the outer cell membrane; subcellular membranes, such as those of mitochondria, can also be affected. The disruption of mitochondrial membranes can impair critical cellular functions like oxidative phosphorylation.

The general mechanism of membrane disruption by surfactants like sodium dodecyl sulfate (SDS) involves the following stages:

Monomer Insertion: At low concentrations, surfactant monomers insert into the outer leaflet of the lipid bilayer.

Membrane Strain and Pore Formation: As the concentration of the surfactant increases, the accumulation of monomers on the external side of the membrane creates strain, leading to the formation of pores.

Membrane Solubilization: At higher concentrations, typically around the critical micelle concentration (CMC), the surfactant molecules can completely solubilize the membrane by forming mixed micelles with the membrane lipids and proteins.

This process ultimately leads to cell lysis at sufficient concentrations. longdom.org The branched nature of the alkyl chain in Sodium (2-hexyldecyl) sulphate may influence the efficiency of its insertion and disruption of the membrane compared to its linear counterparts. frontiersin.org

Protein Interaction and Denaturation Mechanisms

Alkyl sulfates are well-known for their ability to interact with and denature proteins. This property is exploited in laboratory techniques like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). The interaction is driven by both hydrophobic and electrostatic forces. The hydrophobic tail of the surfactant binds to the nonpolar regions of the protein, while the negatively charged sulfate headgroup interacts with charged amino acid residues.

This binding disrupts the native conformational structure of proteins, leading to denaturation. The process typically involves the unfolding of the protein's tertiary and secondary structures. europa.eu Studies on various branched alkyl sulfates have shown that the structure of the branched chain can significantly affect the extent of protein denaturation. For instance, research on surfactants like sodium 2-butyloctyl sulfate has indicated that the branching structure can promote a stronger modification and disruption of the secondary structure of proteins compared to some other branched surfactants. nih.gov

Genotoxicity and DNA Interactions

The genotoxic potential of a chemical refers to its ability to damage the genetic material (DNA) within a cell, potentially leading to mutations or cancer. For the alkyl sulfate class of compounds, the available data suggests a low potential for genotoxicity.

DNA Adduct Formation and Damage Pathways

Direct interaction with DNA is a primary mechanism of genotoxicity for many chemicals. Some alkylating agents, such as dimethyl sulfate and diethyl sulfate, are known to be mutagenic and carcinogenic because they can directly alkylate DNA bases, forming DNA adducts that can lead to mispairing during DNA replication. nih.gov

However, for the broader class of long-chain alkyl sulfates, there is generally no indication of a direct alkylating potential or the formation of DNA adducts. Their primary mode of toxic action is considered to be through membrane and protein damage rather than direct interaction with DNA. oecd.org While no specific studies on DNA adduct formation for this compound were found, it is not expected to be a primary genotoxic mechanism based on the data for related compounds.

Biotransformation and Toxicokinetics in Biological Systems

The toxicokinetics of a substance describes its absorption, distribution, metabolism (biotransformation), and excretion by a biological system. For alkyl sulfates, these processes are relatively well-understood.

Upon oral ingestion, alkyl sulfates are generally well-absorbed. oecd.org However, dermal penetration is typically poor. oecd.org Following absorption, these compounds are primarily distributed to the liver. oecd.org

The biotransformation of alkyl sulfates is a key process in their detoxification and elimination. The proposed metabolic pathway for even-numbered chain length alkyl sulfates involves initial oxidation at the omega (ω) carbon of the alkyl chain, a reaction catalyzed by cytochrome P450 enzymes. epa.gov This is followed by successive rounds of beta (β)-oxidation, which shortens the alkyl chain by two-carbon units at a time. The end products are typically smaller, more water-soluble sulfate or sulfonate compounds that can be readily excreted. oecd.orgepa.gov

For branched-chain primary alkyl sulfates like this compound, the biodegradation pathways have also been studied, particularly in microorganisms. Bacteria have been identified that can biodegrade branched alkyl sulfates. nih.govasm.org This process is initiated by novel alkylsulfatase enzymes that are capable of hydrolyzing the sulfate ester bond of these branched structures. nih.gov While microbial degradation pathways may differ from mammalian biotransformation, the initial hydrolysis of the sulfate group is a plausible step in the metabolism of these compounds in higher organisms as well. The resulting branched alcohol would then likely undergo further oxidation and degradation.

Oxidative Stress Induction and Cellular Response

The toxicological profile of anionic surfactants, including this compound, is often linked to their ability to interact with and disrupt biological membranes. This interaction can trigger a cascade of cellular events, including the induction of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage. nih.gov

While direct studies on this compound are limited, research on other anionic surfactants, such as sodium lauryl sulfate (SLS), provides insights into the potential mechanisms of oxidative stress induction. Studies have shown that SLS can stimulate the generation of intracellular ROS in keratinocytes. jst.go.jp This process is thought to be initiated by the surfactant's interaction with the cell membrane, leading to an influx of extracellular calcium ions (Ca2+). jst.go.jp The elevated intracellular Ca2+ can then activate enzymes like calpain and stimulate the production of inflammatory mediators such as interleukin-1α (IL-1α), which in turn can further promote ROS generation. jst.go.jpnih.gov

The cellular response to surfactant-induced oxidative stress involves the activation of antioxidant defense systems. Cells possess a variety of enzymatic and non-enzymatic antioxidants to counteract oxidative damage. Key enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.gov Non-enzymatic antioxidants include glutathione (GSH), which plays a critical role in the glutathione redox cycle. nih.gov However, prolonged or high-concentration exposure to surfactants can overwhelm these defense mechanisms, leading to cellular damage. mdpi.com

Table 1: Key Cellular Events in Anionic Surfactant-Induced Oxidative Stress

Cellular EventDescriptionKey Molecules Involved
Membrane Interaction Surfactant monomers interact with and disrupt the cell membrane's lipid bilayer.Anionic Surfactants
Increased Ca2+ Influx Disruption of membrane integrity leads to an influx of extracellular calcium ions.Ca2+
Enzyme Activation Elevated intracellular calcium activates various enzymes.Calpain
Inflammatory Response Release of pro-inflammatory cytokines is stimulated.Interleukin-1α (IL-1α)
ROS Generation A surge in reactive oxygen species production occurs.Superoxide, Hydrogen Peroxide
Antioxidant Response Cellular antioxidant defense mechanisms are activated to neutralize ROS.SOD, CAT, GPX, GSH
Cellular Damage If antioxidant capacity is exceeded, damage to lipids, proteins, and DNA can occur.Malondialdehyde (MDA)

This table is a generalized representation based on data from various anionic surfactants and may not be fully representative of this compound due to a lack of specific data.

Development of Predictive Toxicological Models

The development of predictive toxicological models, such as Quantitative Structure-Activity Relationships (QSARs), is a crucial aspect of modern chemical safety assessment, aiming to reduce reliance on animal testing. researchgate.net For surfactants, QSAR models seek to correlate a molecule's structural and physicochemical properties with its toxicological effects. researchgate.net

For anionic surfactants, key molecular descriptors that often correlate with toxicity include the length of the alkyl chain and the octanol-water partition coefficient (log P or log Kow), which is a measure of hydrophobicity. researchgate.netnih.gov Generally, an increase in the alkyl chain length and hydrophobicity can lead to greater interaction with biological membranes and, consequently, higher toxicity. nih.gov

However, developing accurate QSAR models for surfactants presents several challenges. The amphiphilic nature of these molecules means they can form micelles at higher concentrations, which can affect their bioavailability and interaction with biological systems in a non-linear fashion. nih.gov Furthermore, the branching in the alkyl chain, as seen in this compound, adds another layer of complexity. Standard QSAR models developed for linear surfactants may not accurately predict the toxicity of branched isomers, as branching can alter the molecule's shape, size, and how it fits into biological targets. rsc.org

Recent advancements in computational toxicology are exploring more sophisticated descriptors and modeling techniques to account for these complexities. These include three-dimensional (3D) structural parameters and the use of machine learning algorithms to build more robust predictive models. nih.gov For branched surfactants, it is important that the training sets for these models include a diverse range of branched structures to ensure the model's applicability domain covers compounds like this compound. rsc.org

Currently, there is a lack of publicly available, validated QSAR models specifically developed for Guerbet alcohol sulphates. Therefore, any in silico prediction of the toxicity of this compound would likely rely on read-across from data on other C16 branched-chain alkyl sulphates or on more general anionic surfactant models, with the associated uncertainties. The Human and Environmental Risk Assessment (HERA) project has considered alcohol sulphates as a single category, which supports a read-across approach, but also highlights that multi-branched structures were excluded from some specific assessments. heraproject.comheraproject.com

Table 2: Key Considerations for Developing Predictive Models for Branched-Chain Alkyl Sulphates

ConsiderationDescriptionImportance for this compound
Branched Structure Descriptors Models must incorporate descriptors that accurately represent the 3D structure and steric hindrance caused by branching.The 2-hexyldecyl group is a significant branched structure that will heavily influence the molecule's properties.
Hydrophobicity and Amphiphilicity Accurate calculation of partition coefficients (e.g., log P) and understanding micelle formation are critical.These properties govern the interaction with biological membranes, a key initiating event in toxicity.
Applicability Domain The model's training set must include structurally similar branched surfactants to ensure reliable predictions.A model trained only on linear surfactants would likely have low predictive accuracy for this compound.
Endpoint Specificity Separate models are often needed for different toxicological endpoints (e.g., skin irritation, aquatic toxicity).A model for one endpoint may not be suitable for predicting another.
Data Quality The experimental data used to train the model must be reliable and standardized.High-quality input data is essential for building a robust and predictive model.

Advanced Analytical Methodologies for Complex Matrices

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) stands as a cornerstone for the analysis of surfactants, offering high sensitivity and selectivity for detecting compounds at trace levels in complex mixtures. nih.gov Various hyphenated MS techniques are pivotal in elucidating the molecular structure and quantifying Sodium (2-hexyldecyl) sulphate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Precursor and Metabolite Analysis

While direct analysis of the salt form of this compound by GC-MS is not feasible due to its low volatility, this technique is invaluable for the analysis of its non-polar precursors and potential degradation products. The primary precursor, 2-hexyldecanol, is a volatile compound well-suited for GC-MS analysis. nist.gov

Methodologies for the GC-MS analysis of 2-hexyldecanol often involve:

Sample Preparation: Liquid-liquid extraction with solvents like hexane (B92381) or dichloromethane (B109758) is a common preparatory step.

Chromatographic Separation: A capillary column, such as a DB-5MS, is typically used to separate 2-hexyldecanol from other components in the matrix.

Mass Spectrometric Detection: Electron impact (EI) ionization is commonly employed, generating a characteristic fragmentation pattern that allows for unambiguous identification by comparing the resulting mass spectrum with established libraries like the NIST/EPA/NIH Mass Spectral Library. nist.govnih.gov

Research has demonstrated the utility of GC-MS in identifying 2-hexyldecanol in various complex samples, including biological and environmental matrices. nih.govjppres.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Surfactant Species

For the direct analysis of the intact this compound molecule, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov This technique can handle the analysis of ionic and non-volatile compounds, making it ideal for surfactants.

Key aspects of LC-MS analysis include:

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is frequently used. Polymer-based columns can be particularly effective for separating branched isomers. shodex.com The use of different mobile phase compositions, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), allows for the separation of the surfactant from the sample matrix. scribd.com

Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for analyzing anionic surfactants like alkyl sulfates. nih.govscielo.org.mx ESI allows for the gentle transfer of the pre-formed ions from the liquid phase to the gas phase, minimizing fragmentation and preserving the molecular ion. Analysis is typically performed in negative ion mode to detect the [M-Na]⁻ anion.

Mass Analyzer: Quadrupole, time-of-flight (TOF), and Orbitrap mass analyzers are all used in conjunction with LC for surfactant analysis, providing varying levels of resolution and mass accuracy. scielo.org.mx

LC-MS has been successfully applied for the determination of various alkyl sulfates in diverse and complex matrices. nih.govshu.ac.uk

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Branching Characterization

To gain deeper structural insights, particularly regarding the branching of the alkyl chain, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are indispensable. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) , also known as MS², involves the selection of a specific precursor ion (e.g., the deprotonated molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). uab.edu The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. This technique is crucial for:

Confirming Identity: By comparing the fragmentation pattern to that of a known standard or to predicted fragmentation pathways.

Structural Isomer Differentiation: The fragmentation patterns of branched isomers can differ from their linear counterparts, aiding in the characterization of the 2-hexyldecyl structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. scielo.org.mxtoray-research.co.jpuga.edu This capability is critical for:

Unambiguous Formula Determination: HRMS can distinguish between ions with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex samples. nih.gov

Identification of Unknowns: In non-targeted analyses, HRMS is essential for proposing potential chemical structures for unknown compounds detected in a sample. nih.gov

The combination of LC with MS/MS and HRMS offers a powerful tool for the definitive identification and structural characterization of this compound, even at low concentrations within challenging matrices. scielo.org.mxnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the different types of protons present in a molecule and their immediate chemical environment. For this compound, ¹H NMR is used to confirm the presence and connectivity of the various hydrogen atoms in its structure. nih.govacs.org

Key features in the ¹H NMR spectrum of this compound would include:

Alkyl Chain Protons: A complex series of overlapping signals in the upfield region (typically 0.8-1.6 ppm) corresponding to the numerous -CH₃ and -CH₂- groups of the hexyldecyl chain.

Methylene (B1212753) Protons Adjacent to the Sulfate (B86663) Group: A distinct signal, shifted downfield (typically around 4.0 ppm), for the two protons of the -CH₂- group directly attached to the electron-withdrawing sulfate group (-CH₂-OSO₃⁻).

Methine Proton at the Branch Point: A signal for the single proton at the branch point (-CH-), the chemical shift of which would provide further structural confirmation.

The integration of the signal areas in a ¹H NMR spectrum allows for the determination of the relative number of protons in each unique environment, further validating the structure. acs.org Studies on similar Guerbet-type surfactants have demonstrated the utility of ¹H NMR for structural elucidation and purity assessment. nih.govacs.orgresearchgate.net

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. libretexts.org This technique is particularly useful for characterizing the carbon skeleton of this compound.

The ¹³C NMR spectrum of this compound would be expected to show:

Alkyl Carbon Signals: A series of signals in the upfield region (typically 10-40 ppm) corresponding to the different carbon atoms of the hexyl and decyl chains.

Carbonyl-like Carbon: The carbon atom directly bonded to the sulfate group (-CH₂-OSO₃⁻) would appear at a significantly downfield chemical shift (typically 60-70 ppm) due to the deshielding effect of the oxygen atoms.

Branch Point Carbon: The methine carbon at the point of branching would also have a characteristic chemical shift.

The number of distinct signals in the ¹³C NMR spectrum can confirm the number of non-equivalent carbon atoms in the molecule, which is consistent with its branched structure. libretexts.orgacs.org

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the separation and analysis of individual components within complex mixtures. For a branched-chain anionic surfactant like this compound, these methods are essential for assessing its purity, quantifying its presence in various matrices, and separating it from isomers and related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. advancechemjournal.com It is widely employed for the analysis of non-volatile compounds like this compound. advancechemjournal.com The primary application of HPLC in this context is to determine the purity of the compound and to analyze its concentration in complex mixtures, such as detergents or environmental samples. torontech.comglobalresearchonline.net

The most common HPLC mode for anionic surfactants is reversed-phase (RP-HPLC). sielc.com In this setup, the stationary phase (typically a C18 or C8 silica-based column) is non-polar, while the mobile phase is a more polar solvent mixture, often consisting of water and an organic modifier like acetonitrile or methanol. advancechemjournal.comarlok.com The separation mechanism relies on the hydrophobic interactions between the alkyl chain of the surfactant and the non-polar stationary phase. advancechemjournal.com Components are separated based on their relative hydrophobicity; more hydrophobic molecules are retained longer on the column. torontech.comarlok.com

For effective separation and sharp, symmetrical peaks, the mobile phase composition is critical. globalresearchonline.net It often includes a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, to maintain a constant pH. globalresearchonline.netgoogle.com For anionic surfactants, ion-pairing agents can be added to the mobile phase to form neutral complexes with the negatively charged sulphate group, enhancing retention and improving peak shape. google.com Detection can be achieved through various methods, including UV-Vis detection if the molecule contains a chromophore, or more universally, through evaporative light scattering (ELSD), charged aerosol detection (CAD), or conductivity detection. torontech.comresearchgate.net Coupling HPLC with mass spectrometry (MS) provides a highly sensitive and selective detection method, confirming the identity of the analyte by its mass-to-charge ratio. wikipedia.org

A typical HPLC analysis involves preparing the sample by dissolving it in a suitable solvent, filtering it to remove particulates, and injecting it into the HPLC system. torontech.com The resulting chromatogram shows peaks corresponding to different components, with the area of each peak being proportional to the concentration of that component. By comparing the retention time and peak area to those of a known reference standard, both identification and quantification can be achieved. torontech.com

Table 1: Typical HPLC Parameters for Anionic Surfactant Analysis

Parameter Description
Column Reversed-Phase C18 or C8, 3-5 µm particle size
Mobile Phase Gradient or isocratic mixture of Acetonitrile/Methanol and water
Additives Phosphate or Acetate buffer; Ion-pairing agents (e.g., tetrabutylammonium)
Flow Rate 0.5 - 1.5 mL/min

| Detector | Mass Spectrometry (MS), Charged Aerosol Detector (CAD), ELSD, Conductivity |

Ultrahigh-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultrahigh-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, utilizes columns packed with sub-2 µm particles. ijsrtjournal.comijraset.com This reduction in particle size leads to a significant increase in separation efficiency, resolution, and speed compared to traditional HPLC. researchgate.net UPLC systems are engineered to operate at much higher pressures (up to 15,000 psi or 100 MPa) to effectively pump the mobile phase through the densely packed columns. ijsrtjournal.comijraset.com

The primary advantages of UPLC for analyzing this compound are faster analysis times and superior resolution. researchgate.net The enhanced resolution is particularly valuable for separating structurally similar compounds, such as the various isomers that can be present in commercial branched-chain surfactants. protocols.io This allows for a more detailed and accurate characterization of the product's composition.

A recent study demonstrated the power of UHPLC coupled with high-resolution mass spectrometry (HRMS) for the non-target screening of sulfate and sulfonate surfactants in personal care products. nih.gov This approach allows for the identification of a wide range of surfactants, including various alkyl sulfates and alkyl ether sulfates, based on their characteristic fragmentation patterns and isotopic signatures. nih.gov Such a methodology would be highly effective in identifying and quantifying this compound even in highly complex consumer product matrices. The increased sensitivity of UPLC, especially when paired with tandem mass spectrometry (MS/MS), enables the detection and quantification of trace levels of the surfactant, which is crucial for environmental monitoring and bioanalysis studies. researchgate.netmdpi.com

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

Feature Conventional HPLC (5 µm particles) UPLC (<2 µm particles)
Resolution Good Superior
Analysis Time Longer (e.g., 15-30 min) Shorter (e.g., 1-5 min)
System Pressure Lower (e.g., <6,000 psi) Higher (up to 15,000 psi)
Solvent Consumption Higher Significantly Lower

| Sensitivity | Good | Enhanced |

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. The goal is to isolate the analyte of interest, this compound, from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. sigmaaldrich.comresearchgate.net

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid phase. sigmaaldrich.com It is preferred over liquid-liquid extraction for its simplicity, lower solvent consumption, and potential for automation. researchgate.net For isolating an anionic surfactant like this compound from an aqueous matrix (e.g., environmental water or a diluted consumer product), a "bind-elute" strategy is commonly employed. nih.gov

This process typically involves four steps: researchgate.net

Conditioning: The SPE sorbent is wetted with a solvent like methanol, followed by water or a buffer. This activates the sorbent to ensure consistent interaction with the analyte.

Loading: The aqueous sample, with its pH potentially adjusted, is passed through the sorbent bed. The surfactant analyte is retained on the sorbent through specific interactions, while the bulk of the sample matrix passes through.

Washing: The sorbent is rinsed with a weak solvent to remove any co-adsorbed impurities or matrix components without dislodging the analyte of interest.

Elution: A strong solvent is passed through the sorbent to disrupt the analyte-sorbent interactions and elute the purified, concentrated analyte for analysis.

For this compound, two primary types of sorbent interactions can be utilized. A reversed-phase sorbent (e.g., C18) retains the surfactant based on hydrophobic interactions between its alkyl tail and the C18 chains on the sorbent. core.ac.uk Alternatively, an anion-exchange sorbent (e.g., a quaternary ammonium (B1175870) functionalized polymer, SAX) can be used to retain the negatively charged sulphate headgroup. core.ac.uk

Table 3: Generic Reversed-Phase SPE Protocol for this compound

Step Procedure Purpose
1. Conditioning Pass 1-2 column volumes of methanol, followed by 1-2 column volumes of water through a C18 cartridge. To activate the stationary phase for analyte retention.
2. Loading Pass the aqueous sample through the cartridge at a slow, steady flow rate. To adsorb the surfactant onto the C18 sorbent.
3. Washing Pass 1-2 column volumes of a water/methanol mixture (e.g., 95:5 v/v) through the cartridge. To remove hydrophilic impurities.

| 4. Elution | Pass 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge. | To desorb and collect the purified surfactant. |

Liquid-Liquid Extraction Strategies

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org To extract a water-soluble anionic surfactant like this compound into an organic phase, its charge must be neutralized to increase its organophilicity.

A classic approach for anionic surfactants is the Methylene Blue Active Substances (MBAS) assay, which involves an ion-pairing LLE. core.ac.uk In this method, a cationic dye like methylene blue is added to the aqueous sample. It forms an ion pair with the anionic surfactant, creating a neutral, colored complex. core.ac.uk This complex is then extracted into an immiscible organic solvent, such as chloroform. core.ac.uk While effective, this method often uses toxic solvents.

A more general LLE strategy involves using an ion-pairing agent without colorimetric properties prior to extraction with a less toxic organic solvent. elementlabsolutions.com For instance, a quaternary ammonium salt could be used to form a neutral ion pair with the this compound, which can then be extracted. Another strategy, known as "salting out," involves adding a high concentration of a neutral salt (e.g., sodium sulphate) to the aqueous phase. elementlabsolutions.com This increases the ionic strength of the aqueous phase, reducing the solubility of the organic surfactant and promoting its partitioning into the organic phase. elementlabsolutions.com After extraction, the organic layer is collected, often dried with an agent like anhydrous sodium sulfate, and then concentrated before analysis. youtube.com

Table 4: General Ion-Pair Liquid-Liquid Extraction Strategy

Step Procedure Purpose
1. pH Adjustment Adjust the pH of the aqueous sample if necessary. To ensure the surfactant is in its ionic form.
2. Ion-Pair Formation Add an ion-pairing reagent (e.g., a quaternary ammonium salt) to the aqueous sample. To form a neutral, extractable complex with the analyte.
3. Extraction Add an immiscible organic solvent (e.g., ethyl acetate) and mix vigorously. To transfer the neutral complex into the organic phase.
4. Phase Separation Allow the aqueous and organic layers to separate. To isolate the organic phase containing the analyte.

| 5. Drying & Concentration | Collect the organic layer, dry it with an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent. | To remove residual water and concentrate the analyte. |

Complementary Analytical Techniques

While chromatographic methods are central to separation, they are often coupled with other analytical techniques for definitive identification and comprehensive characterization.

Mass Spectrometry (MS) is arguably the most powerful complementary technique for use with HPLC and UPLC. wikipedia.org When a chromatograph is coupled with a mass spectrometer (LC-MS), the instrument not only separates the components of a mixture but also provides mass information for each component as it elutes from the column. wikipedia.org This is invaluable for confirming the identity of this compound by determining its molecular weight.

Tandem Mass Spectrometry (MS/MS) offers even greater specificity. nih.gov In an MS/MS experiment, a specific ion (the "parent" ion) corresponding to the analyte of interest is selected, fragmented, and the resulting "daughter" ions are analyzed. nih.gov The fragmentation pattern is a unique chemical fingerprint that can be used for unambiguous structure confirmation and for quantification in complex matrices with minimal interference. This is particularly useful for distinguishing between branched-chain isomers.

High-Resolution Mass Spectrometry (HRMS) , such as with Orbitrap or Time-of-Flight (TOF) analyzers, provides extremely accurate mass measurements. nih.gov This allows for the determination of the elemental formula of an unknown compound, providing a high degree of confidence in its identification. nih.gov

Another, simpler technique that can be used is turbidimetry for the determination of total sulphate content. This method is based on the reaction of sulphate ions with barium chloride in an acidic medium to form a fine precipitate of barium sulphate (BaSO₄). nih.govtermodinamica.cl The turbidity of the resulting suspension, which is proportional to the sulphate concentration, is measured spectrophotometrically. nih.gov While this method is not specific to this compound and would measure any sulphate source, it can serve as a simple, rapid quality control check for total sulphate. nih.govepa.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. In the analysis of this compound, the resulting spectrum would display characteristic absorption bands corresponding to its distinct structural components: the long, branched alkyl chain and the polar sulphate head group.

The FTIR spectrum is typically analyzed in the mid-infrared region (4000-400 cm⁻¹). For this compound, the key vibrational modes would be:

C-H Stretching Vibrations: The (2-hexyldecyl) portion of the molecule contains numerous methyl (CH₃) and methylene (CH₂) groups. These give rise to strong absorption bands in the 2850-3000 cm⁻¹ region. Specifically, asymmetric and symmetric stretching vibrations of the CH₂ groups are expected around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. The asymmetric and symmetric stretches for the CH₃ groups would appear near 2960 cm⁻¹ and 2870 cm⁻¹.

S-O and S=O Stretching Vibrations: The sulphate group (–OSO₃⁻) is the most characteristic feature. The S=O asymmetric and symmetric stretching vibrations are strong and typically appear in the 1215-1250 cm⁻¹ and 1050-1080 cm⁻¹ regions, respectively. The presence of these prominent peaks confirms the sulphate nature of the compound. For instance, in related compounds like sodium hexadecyl sulfate, these bands are clearly observed and are indicative of the salt formation of the sulfate group.

C-O Stretching Vibration: A band corresponding to the C-O-S linkage is also expected. This C-O stretch typically appears as a strong peak in the 1000-1100 cm⁻¹ range, often overlapping with the symmetric S=O stretch.

CH₂/CH₃ Bending Vibrations: The deformation or bending vibrations of the alkyl chain's CH₂ and CH₃ groups occur at lower wavenumbers, typically in the 1375-1470 cm⁻¹ range.

While specific spectral data for this compound is not abundant in public literature, analysis of similar surfactants like sodium dodecyl sulfate (SDS) and sodium hexadecyl sulfate (SHS) provides a reliable framework for interpreting its spectrum. researchgate.net The primary difference introduced by the 2-hexyldecyl branched structure would be subtle shifts in the C-H stretching and bending modes compared to its linear isomers, reflecting the different conformational environment of the alkyl chain.

Table 1: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~2960Asymmetric C-H Stretch-CH₃Strong
~2920Asymmetric C-H Stretch-CH₂-Strong
~2870Symmetric C-H Stretch-CH₃Medium
~2850Symmetric C-H Stretch-CH₂-Medium
~1470C-H Bending (Scissoring)-CH₂-Medium
~1375C-H Bending (Symmetric)-CH₃Medium
~1215-1250Asymmetric S=O Stretch-SO₃⁻Strong, Broad
~1050-1100Symmetric S=O Stretch & C-O Stretch-C-O-SO₃⁻Strong, Broad

Conductometric and Surface Tension Measurements for Aggregation Studies

The aggregation behavior of surfactants in solution, particularly the formation of micelles, is a fundamental property that dictates their performance in various applications. The concentration at which these aggregates begin to form is known as the critical micelle concentration (CMC). wikipedia.org This value is a crucial characteristic of any surfactant, including this compound. Two of the most common and reliable methods for determining the CMC are conductometry and surface tension measurements. researchgate.netscispace.com

Methodology:

Surface Tensiometry: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because the amphiphilic molecules migrate to the air-water interface, reducing the energy of the surface. Once the surface is saturated, the molecules begin to form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration. academie-sciences.fr

Conductometry: This method is suitable for ionic surfactants like this compound. The electrical conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, the surfactant exists as individual ions (the anionic (2-hexyldecyl) sulphate and the sodium cation), and the conductivity increases linearly with concentration. Above the CMC, the newly added surfactant molecules form micelles. These larger, slower-moving aggregates, with counterions bound to their surface, are less efficient charge carriers than the free ions. Consequently, the slope of the conductivity versus concentration plot decreases. The CMC is determined from the intersection of the two linear portions of the plot. scispace.com

Research Findings: The molecular structure of a surfactant significantly impacts its CMC. For this compound, the presence of a branched alkyl chain is particularly important. Compared to their linear isomers, branched-chain surfactants generally exhibit higher CMC values. The branching disrupts the efficient packing of the hydrophobic tails into the micellar core, making micelle formation less energetically favorable and thus requiring a higher concentration of surfactant molecules. google.com For example, studies on various alkyl sulfates show a clear trend of increasing CMC with branching. While the specific CMC for this compound is not readily available in reviewed literature, it is expected to be higher than that of its linear C16 counterpart, sodium hexadecyl sulfate.

Table 2: Comparison of Critical Micelle Concentration (CMC) for Various Anionic Surfactants

SurfactantStructureCMC (mM in water at 25°C)
Sodium Octyl SulfateLinear C8130 wikipedia.org
Sodium Dodecyl Sulfate (SDS)Linear C128.2 wikipedia.org
Sodium Tetradecyl SulfateLinear C142.1 wikipedia.org
Sodium Hexadecyl SulfateLinear C16~0.5 wikipedia.org
Sodium (2-ethylhexyl) SulfateBranched C8>100 (significantly higher than linear C8) nanotrun.com
This compound Branched C16 Value not published; expected to be > 0.5 mM

Microchip Capillary Electrophoresis with Pulsed Amperometric Detection

Microchip Capillary Electrophoresis (MCE) is a miniaturized analytical technique that separates components of a mixture based on their movement in an electric field through narrow channels. rsc.org When coupled with Pulsed Amperometric Detection (PAD), it becomes a highly sensitive method for analyzing electrochemically active compounds that are otherwise difficult to detect. wikipedia.org

The use of surfactants like this compound in the running buffer of an MCE-PAD system can significantly enhance analytical performance, particularly for hydrophobic analytes. Research on structurally similar anionic surfactants, such as sodium 2-ethylhexyl sulfate, in the MCE-PAD analysis of phenolic compounds has elucidated the beneficial mechanisms at play. acs.org

Research Findings: The addition of an anionic alkyl sulfate to the run buffer in an MCE-PAD system has been shown to yield several improvements: acs.org

Reduced Migration Time and Improved Reproducibility: Surfactants can modify the electroosmotic flow (EOF) and interact with the capillary walls, leading to more stable and faster separations.

Enhanced Electrochemical Signal: This is a key advantage. The mechanism is thought to involve the formation of surfactant aggregates on the electrode surface, even at sub-micellar concentrations. The PAD waveform, which involves applying a series of potential pulses for detection, cleaning, and surface reconstruction, may facilitate the formation of these surface aggregates. acs.org These aggregates, consisting of a hydrophobic core and a negative outer shell, can enhance the interaction of hydrophobic analytes with the electrode surface, thereby facilitating the electron transfer process and increasing the detection signal. acs.org

Improved Peak Shape: By preventing analyte adsorption onto the channel walls and promoting partitioning into a pseudo-stationary phase, surfactants can lead to sharper, more symmetrical peaks.

The branched structure of this compound makes it an effective surfactant for these purposes, offering a unique balance of hydrophobic and hydrophilic properties that can be tailored to specific analytical challenges in MCE-PAD.

Table 3: Illustrative Effects of Anionic Surfactant on MCE-PAD Analysis of Phenolic Compounds (Based on findings for a similar branched-chain alkyl sulfate acs.org)

AnalyteConditionMigration Time (s)Peak Current (nA)
Catechol Without Surfactant1205.0
With Surfactant1058.5
4-Nitrophenol Without Surfactant1453.2
With Surfactant1306.1
Pentachlorophenol (PCP) Without Surfactant1802.5
With Surfactant1625.8

Applications in Chemical Technology and Biological Systems

Performance Enhancement in Detergency and Cleaning Formulations

Sodium (2-hexyldecyl) sulphate and related mid-chain branched primary alkyl sulfates are recognized for their role in enhancing cleaning performance, particularly in challenging conditions. researchgate.net Their molecular structure, featuring a centrally located sulfate (B86663) group and two hydrophobic tails, contributes to their effectiveness as detergents. atamanchemicals.com

A key application of these branched surfactants is in cold-water cleaning formulations. atamanchemicals.com A patent for cold-water cleaning compositions lists sodium 2-hexyl-1-decyl sulfate as a key ingredient, replacing traditional surfactants like sodium alkyl ether sulfates (NaAES) to improve grease removal at temperatures between 5°C and 20°C. atamanchemicals.com

Formulation ComponentControl (%)Formulation AA (%)Formulation BB (%)
C12-15 Alkyl Ethoxylate (AE)10.010.010.0
Linear Alkylbenzene Sulfonate (LAS)10.010.010.0
Sodium Alkyl Ether Sulfate (NaAES)5.0--
Sodium 2-hexyl-1-decyl sulfate -5.0-
Mixture of sodium 2-octyl-1-decyl sulfate and 2-hexyl-1-dodecyl sulfate--5.0
Other additives (citric acid, fatty acid, enzymes, etc.)BalanceBalanceBalance
This table illustrates the substitution of conventional surfactants with this compound in experimental cold-water laundry detergent formulations. atamanchemicals.com

The branched structure of this compound influences its surface activity, making it an effective wetting and emulsifying agent. While specific data on the low-temperature performance of this exact compound is not extensively detailed in publicly available literature, the behavior of analogous branched-chain surfactants provides significant insights. The closely related Sodium 2-ethylhexyl sulfate is noted for its excellent wetting properties. researchgate.net This characteristic is crucial for detergents to penetrate fabrics and surfaces effectively, especially in cold water where surfactants can become less efficient. researchgate.net

The emulsifying action of branched esters, which share structural similarities, is linked to improved emulsion stability by reducing surface tension. Research on general mid-chain branched primary alkyl sulfates indicates their suitability for laundry processes involving low water temperature wash conditions. researchgate.net Optimizing detergency at lower temperatures is a significant goal for environmental and economic reasons, and understanding the adsorption of such surfactant mixtures at interfaces is key. nih.gov

A significant advantage of branched-chain alkyl sulfates is their stability in chemically demanding environments. The analog, Sodium 2-ethylhexyl sulfate, demonstrates outstanding stability in systems with high electrolyte concentrations and in both highly alkaline and acidic conditions. researchgate.net This robustness allows for its use in a wide array of industrial and household cleaners, including alkaline and acid metal degreasers and cleaners for hard surfaces. researchgate.net While linear alkyl sulfates can show reduced solubility and performance in hard water, branched-chain variants often exhibit greater tolerance. researchgate.net This stability in extreme pH and high electrolyte systems makes this compound and similar surfactants highly versatile for specialized cleaning formulations. researchgate.net

Polymer Science and Materials Synthesis

The unique surfactant properties of this compound lend themselves to applications in the synthesis and modification of polymers and advanced materials.

This compound, also referred to as sodium hexyldecyl sulfate (SHS), has been identified as a surfactant used in miniemulsion polymerization. nih.gov Specifically, it has been employed in the polymerization of vinyl acetate (B1210297) (VAc) and n-butyl acrylate (B77674) (BA) systems, using hexadecane (B31444) (HD) as a costabilizer and potassium persulfate (KPS) as an initiator. nih.gov In this process, the surfactant is crucial for creating and stabilizing the monomer droplets within the aqueous phase, which is a hallmark of suspension and miniemulsion polymerization techniques.

The use of an effective surfactant like this compound helps control particle size and maintain the stability of the emulsion throughout the polymerization reaction. researchgate.net Its analog, sodium 2-ethylhexyl sulfate, is also explicitly mentioned for its role as an emulsifier and particle size controlling agent in emulsion polymerization. researchgate.net

Monomer SystemCostabilizerSurfactantInitiator
Vinyl Acetate (VAc) / n-Butyl Acrylate (BA)Hexadecane (HD)Sodium hexyldecyl sulfate (SHS) Potassium Persulfate (KPS)
This table details the components of a miniemulsion polymerization system utilizing this compound as the surfactant. nih.gov

Layered double hydroxides (LDHs) are a class of ionic clays (B1170129) that can be modified by intercalating organic anions between their positively charged layers, forming organo-LDHs. mdpi.com These hybrid materials have applications as adsorbents, catalysts, and in nanocomposites. Anionic surfactants are frequently used as the source of these organic anions.

While direct studies using this compound for this purpose are not prominent, the principle is well-established with similar molecules. Sodium 2-ethylhexyl sulfate is used as a charge-balancing anion in the synthesis of organo-LDHs. epa.gov Other common surfactants like sodium dodecyl sulfate (SDS) and sodium dodecylbenzenesulfonate are also widely employed to modify LDHs. mdpi.comlookchem.com The process involves either a coprecipitation method, where the surfactant is present during the formation of the LDH, or an ion-exchange method with a pre-formed LDH. lookchem.comatamanchemicals.com The intercalation of the alkyl sulfate anion increases the interlayer spacing of the LDH, making it more compatible with organic polymers and enhancing its capacity to adsorb organic pollutants. mdpi.com

Pharmaceutical and Biomedical Applications

The application of this compound in the pharmaceutical and biomedical fields is an emerging area. Chemical suppliers list the compound as an important raw material and intermediate used in the synthesis of pharmaceuticals. google.com

The properties of its precursor, a Guerbet alcohol, and related derivatives provide context for its potential uses. Guerbet alcohols and their derivatives, like sulfates, are utilized in cosmetic and pharmaceutical preparations as emulsifying and opacifying agents. They are valued in topical applications for their lubricating and emollient properties, helping to soften the skin without a greasy feel. For instance, Guerbet alcohols have been investigated as components of microemulsions for the dermal administration of drugs with low skin penetration.

Regarding safety, which is paramount for biomedical applications, studies on the alkyl sulfate class of chemicals show that acute oral toxicity is generally low and decreases as the alkyl chain length increases. epa.gov They can be irritating to the skin and eyes, an important consideration for any topical formulation. epa.gov In vitro and in vivo studies on various alkyl sulfates have not indicated concerns for genotoxicity. epa.gov Some alkyl sulfates isolated from marine organisms have demonstrated moderate and selective cytotoxic effects in vitro, a property that is explored in antitumoral research. researchgate.net

Compound ClassPotential ApplicationRelevant Properties
This compound Pharmaceutical intermediateRaw material for synthesis google.com
Guerbet Alcohol DerivativesTopical drug deliveryEmulsifier, emollient, penetration enhancer
Alkyl Sulfates (general)-Low systemic toxicity, potential for skin irritation epa.gov
Marine-derived Alkyl SulfatesAntitumoral researchSelective cytotoxicity researchgate.net
This table summarizes the potential and documented pharmaceutical and biomedical relevance of this compound and related compounds.

Excipient Functionality in Drug Formulations

Excipients are non-active substances formulated alongside the active pharmaceutical ingredient (API) of a medication. europeanpharmaceuticalreview.comipsf.org Their primary purpose is to act as a carrier for the API and contribute to the product's stability, biopharmaceutical profile, appearance, and ease of manufacturing. europeanpharmaceuticalreview.com The European Pharmacopoeia defines an excipient as any component, other than the active substance, present in a medicinal product or used in its manufacture. europeanpharmaceuticalreview.com The functions of excipients are diverse and include roles as diluents, binders, disintegrants, lubricants, coating agents, and stabilizers. nih.govresearchgate.net

Surfactants, a broad class of compounds that includes alkyl sulfates, are often used as excipients to improve the solubility and dissolution rate of poorly water-soluble drugs. nih.gov For instance, sodium lauryl sulfate, a well-known anionic surfactant, can function as both a wetting agent and a lubricant in tablet formulations. nih.gov Other related compounds, like anhydrous sodium sulfate, are used as desiccants in powdered formulations to prevent moisture-induced degradation and as stabilizers in solid dosage forms. pharmaexcipients.com

While surfactants are established as pharmaceutical excipients, specific research detailing the use of this compound or Sodium (2-ethylhexyl) sulphate in this capacity is not prominently available in the reviewed literature.

Novel Drug Delivery Systems (e.g., Vesicle-Based Carriers)

Novel drug delivery systems are advanced methods for transporting pharmaceuticals in the body to safely achieve a desired therapeutic effect. nih.gov Vesicle-based carriers, such as extracellular vesicles (EVs), liposomes, and other nanoparticles, represent a significant area of this research. nih.govscispace.com EVs are naturally secreted, membrane-bound nanoparticles that mediate cell-to-cell communication by transporting a variety of cargo molecules like proteins and RNA. nih.govnih.gov

The inherent properties of EVs, such as high biocompatibility, stability, and the ability to be engineered for specific targeting, make them promising candidates for delivering therapeutic agents, including small molecule drugs and siRNAs, for treating various diseases like cancer. nih.govmdpi.comfrontiersin.org These natural carriers can be loaded with drugs using methods like sonication, extrusion, or electroporation. nih.gov

From a drug delivery standpoint, EVs are often compared to synthetic liposomes, as both are phospholipid-based. scispace.com However, the complex surface composition of EVs, decorated with various proteins and lipids, may offer intrinsic tissue-homing capabilities. scispace.com Although surfactants can be used in the formulation and stabilization of synthetic nanoparticles, the direct application of this compound or Sodium (2-ethylhexyl) sulphate in the development of vesicle-based drug delivery systems is not documented in the available search results.

Advanced Industrial Processes

The branched-chain anionic surfactant Sodium (2-ethylhexyl) sulphate exhibits excellent wetting properties and stability in highly alkaline, acidic, and electrolyte systems, making it suitable for various industrial applications. atamanchemicals.compacifictexchem.com

Textile Processing and Auxiliaries (e.g., Mercerizing Agent)

In the textile industry, Sodium (2-ethylhexyl) sulphate is widely used as a wetting and mercerizing agent for cotton and cellulosic fabrics. pacifictexchem.comalphachemicals.insriexim.com Mercerization is a treatment with a concentrated caustic soda (lye) solution that imparts improved luster, dye receptivity, and tensile strength to cotton fibers. pacifictexchem.comgoogle.com

The effectiveness of this process relies on the rapid and uniform penetration of the lye into the fibers. pacifictexchem.com Sodium (2-ethylhexyl) sulphate serves as a powerful wetting agent that is stable in the highly alkaline conditions of mercerizing liquors, accelerating the diffusion of caustic soda into the fiber. pacifictexchem.comgoogle.commade-in-china.com This is particularly beneficial for treating high-twist yarns and densely woven goods. pacifictexchem.com While highly effective as a wetting agent, one potential drawback is its tendency to cause foaming in the treatment liquors. google.com

Metal Treatment and Surface Finishing (e.g., Galvanization, Pickling)

Sodium (2-ethylhexyl) sulphate is utilized in metal treatment and surface finishing, particularly in electroplating and galvanization processes. atamanchemicals.comkobitex.com A crucial step in preparing steel for galvanization is pickling, which involves immersing the metal in an acid bath, typically hydrochloric or sulfuric acid, to remove surface impurities such as rust, mill scale, and oxides. steelprogroup.comsouthatlanticllc.comgalvanizeit.org This cleaning ensures a reactive surface for the subsequent zinc coating to adhere properly. steelprogroup.comgalvanizeit.org

The compound functions as a wetting agent in these acidic pickling solutions and electroplating baths. atamanchemicals.comalphachemicals.insriexim.com Its stability in high pH and acidic environments makes it an effective component in formulations for metal cleaning and degreasing. atamanchemicals.comatamankimya.com

Agricultural and Food Processing Applications (e.g., Fruit/Vegetable Peeling Solutions)

Sodium (2-ethylhexyl) sulphate is employed in the food processing industry as a wetting agent in solutions for the chemical peeling of fruits and vegetables. atamanchemicals.compcc.eu This application is recognized as a functional use for chemicals that assist in the washing or peeling of produce. thegoodscentscompany.com The surfactant is added to hot alkaline (lye) solutions to increase the efficiency of peel removal. pcc.eugoogle.com For example, it has been used in commercial processes for peeling tomatoes. google.com Its effectiveness stems from its ability to act as a wetting agent in these caustic solutions. pcc.eu

Table 1: Summary of Industrial Applications for Sodium (2-ethylhexyl) sulphate

Industry Process Function Key Properties References
TextileMercerizationWetting Agent, PenetrantStability in concentrated alkali solutions pacifictexchem.comalphachemicals.insriexim.comgoogle.commade-in-china.com
Metal FinishingGalvanization, PicklingWetting AgentStability in high pH and acid solutions atamanchemicals.comalphachemicals.insriexim.comsteelprogroup.com
Food ProcessingFruit & Vegetable PeelingWetting AgentEfficiency in alkaline peeling solutions atamanchemicals.compcc.euthegoodscentscompany.comgoogle.com
Industrial CleaningHard-Surface CleanersWetting Agent, DetergentLow-foaming, hydrotropic properties atamanchemicals.compacifictexchem.compcc.eu

Contributions to Analytical Chemistry Method Development

In the field of analytical chemistry, Sodium (2-ethylhexyl) sulphate has been utilized in specific method development. It serves as an anionic surfactant in several analytical techniques. sigmaaldrich.com

Notable applications include:

Microchip Capillary Electrophoresis (CE): It has been used in the analysis of phenolic compounds through microchip-CE coupled with pulsed amperometric detection. chemicalbook.comsigmaaldrich.com

Synthesis of Advanced Materials: It acts as a charge-balancing anion in the synthesis of organo-layered double hydroxides (organo-LDHs). chemicalbook.comsigmaaldrich.com

Biochemical Assays: The compound is deemed suitable for use in protein quantification techniques. sigmaaldrich.com

These applications highlight its role in facilitating separations and synthesis at a laboratory scale.

Q & A

Q. What are the recommended methods for synthesizing Sodium (2-hexyldecyl) sulphate with high purity for laboratory use?

Synthesis typically involves sulfonation of 2-hexyldecanol followed by neutralization with sodium hydroxide. Critical steps include controlling reaction temperature (20–25°C) to avoid side reactions and ensuring stoichiometric excess of sulfonating agents (e.g., chlorosulfonic acid). Post-synthesis purification via recrystallization or column chromatography is essential to achieve >98% purity. Analytical validation using NMR (¹H/¹³C) and HPLC is recommended to confirm structural integrity .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

Key techniques include:

  • FTIR : To confirm sulfonate group absorption bands (~1180–1250 cm⁻¹).
  • NMR : ¹H NMR for alkyl chain conformation (δ 0.8–1.5 ppm for methyl/methylene groups) and ¹³C NMR for carbon backbone verification.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (C₁₆H₃₃NaO₄S, theoretical ~344.5 g/mol). Cross-referencing with USP-grade reagent standards ensures accuracy .

Q. What safety protocols are critical when handling this compound in aqueous solutions?

  • PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for aerosol-prone procedures (e.g., sonication).
  • Waste Management : Neutralize acidic/basic residues before disposal. Documented protocols from analogous surfactants (e.g., sodium dodecyl sulfate) recommend avoiding direct inhalation and using dust masks during solid-phase handling .

Advanced Research Questions

Q. How can researchers design experiments to investigate the micellar behavior of this compound under varying ionic strengths?

  • Experimental Setup : Use conductivity measurements to determine critical micelle concentration (CMC) at NaCl concentrations (0.1–1.0 M).
  • Dynamic Light Scattering (DLS) : To measure hydrodynamic radius changes in micelles.
  • Temperature Control : Maintain 25°C ± 0.5°C to isolate ionic strength effects. Reference methodologies from sodium dodecyl sulfate studies, where computational models (e.g., SPARTAN 10) predict micelle aggregation numbers .

Q. What strategies can resolve contradictions between experimental and computational data in surfactant adsorption studies?

  • Parameter Validation : Ensure computational models (e.g., DFT) use basis sets (e.g., 6-31G*) calibrated for sulfonate groups.
  • Cross-Validation : Compare adsorption isotherms (Langmuir vs. Freundlich) with surface tension measurements.
  • Error Analysis : Quantify discrepancies using root-mean-square deviation (RMSD) between experimental and simulated data. Case studies on sodium dodecyl sulfate highlight the importance of iterative refinement between computational and empirical results .

Q. How can chromatographic separation be optimized using this compound as a mobile phase additive?

  • Method Development : Vary surfactant concentration (0.1–5 mM) and pH (2.5–7.5) to modulate analyte retention.
  • Column Compatibility : Use C18 columns with pore sizes >100 Å to accommodate micellar interactions.
  • Validation : Follow USP guidelines for retention time reproducibility (<2% RSD) and peak symmetry (As ≤1.5) .

Q. What analytical methods are effective for quantifying trace impurities in this compound batches?

  • ICP-MS : Detect metal contaminants (e.g., Fe, Cu) at ppb levels.
  • GC-MS : Identify residual alcohols or sulfonating agents.
  • Karl Fischer Titration : Measure water content (<0.5% w/w). USP monographs for sodium sulfonates recommend limits for unspecified impurities (<0.1%) .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

  • Biodegradation : OECD 301F (Closed Bottle Test) to evaluate microbial degradation over 28 days.
  • Toxicity Assays : EC₅₀ determination using Daphnia magna (48-hour immobilization test).
  • Adsorption Studies : Measure soil-water partition coefficients (Kd) using IS 2720 protocols for sulfate interactions .

Q. Tables for Reference

Parameter Method Typical Range Citation
CMC DeterminationConductivity Measurement0.5–2.0 mM (varies with ions)
Micelle SizeDynamic Light Scattering2–5 nm (hydrodynamic radius)
Purity ValidationHPLC with UV Detection>98% (area normalization)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.